meso-2,3-Dimethylsuccinic acid
Overview
Description
"meso-2,3-Dimercaptosuccinic acid" is a compound that has been widely studied for its chemical and pharmacological properties. It is known for its role as a chelating agent and has been explored in various scientific contexts.
Synthesis Analysis
The synthesis of "meso-2,3-Dimercaptosuccinic acid" and its derivatives has been a subject of research. For instance, Rivera and Fernaǹdo (1992) studied the synthesis and structure of the zinc complex of the dimethyl ester of meso-2,3-dimercaptosuccinic acid, revealing insights into its chemical formation and stability (Rivera & Fernaǹdo, 1992).
Molecular Structure Analysis
The molecular structure of "meso-2,3-Dimercaptosuccinic acid" has been analyzed in various studies. The zinc complex of its dimethyl ester, for instance, was found to have a tetrahedral coordination with zinc ions, as elucidated through NMR spectroscopy (Rivera & Fernaǹdo, 1992).
Chemical Reactions and Properties
The chemical properties and reactions of "meso-2,3-Dimercaptosuccinic acid" are diverse. It reacts with Zn2+ ions to form protonated and polynuclear complexes, highlighting its chelating properties (Rivera & Fernaǹdo, 1992).
Physical Properties Analysis
The physical properties of "meso-2,3-Dimercaptosuccinic acid" and its complexes, such as solubility and stability, have been a focus of several studies. For example, the zinc complex of its dimethyl ester shows specific solubility characteristics dependent on pH levels (Rivera & Fernaǹdo, 1992).
Chemical Properties Analysis
The chemical properties, particularly the chelating ability of "meso-2,3-Dimercaptosuccinic acid," are significant. Its interaction with various metal ions, forming complexes, is a key aspect of its chemical behavior (Rivera & Fernaǹdo, 1992).
Scientific Research Applications
DMSA is an effective and low-toxic oral chelating agent for treating lead intoxication in young children and pregnant women (Aposhian & Aposhian, 1990).
Diesters of DMSA can decrease blood and soft tissue arsenic contents in rats, though they may be less effective than DMSA itself in recovering biochemical indicators (Flora et al., 1997).
DMSA is safe for children with lead toxicity and effectively mobilizes lead into urine without affecting essential metals like zinc and copper (Chisolm, 2000).
Chiral and achiral dimethylsuccinic acid diastereomers can interact with a Cu(110) surface, opening potential applications in new materials systems (Karageorgaki et al., 2019).
Modified gold electrodes with DMSA show promising electrocatalytic activity for oxidizing ascorbic acid, suggesting its use in determining ascorbic acid in medicine samples (Kang Wei-jun, 2008).
The zinc complex of meso-DiMeDMSA has a high stability at physiological pH, with a formation constant of 10^(18.06) (Rivera & Fernaǹdo, 1992).
DMSA can act as a bidentate ligand at pH 4-7 and a tetradentate ligand at lower pH in complexes with tungsten(VI), with its sulfur atoms bridging two tungsten atoms (Caldeira et al., 2000).
DMSA and dimercaptopropane-1-sulfonate (DMPS) are effective antidotes for chronic arsenic toxicity in rats, with DMSA being more effective than DMPS (Flora et al., 1995).
Racemic DMSA may be more effective than its isomers as an antidote for heavy metal poisoning due to its unique conformation and higher solubility in aqueous solutions (Fang & Fernaǹdo, 1994).
The zinc chelate of DiMeDMSA enhances biliary excretion of cadmium and platinum but may cause severe renal toxicity in rats (Aposhian et al., 1993).
Capillary electrophoresis effectively detects meso-DMSA in human urine with a detection limit of 50 M, showing minimal relative standard deviation (RSD) and migration time (Zhu & Lever, 2003).
DMSA effectively decreases blood lead levels in occupationally exposed men without causing adverse drug reactions (Torres-Alanís et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S)-2,3-dimethylbutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYRCVPDWTZLH-ZXZARUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016985 | |
Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
meso-2,3-Dimethylsuccinic acid | |
CAS RN |
608-40-2 | |
Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-2,3-dimethylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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